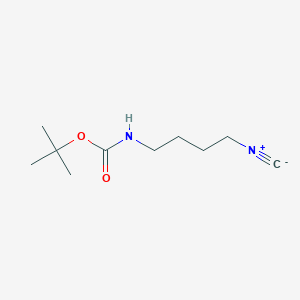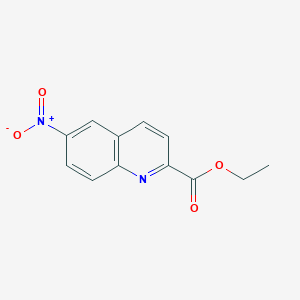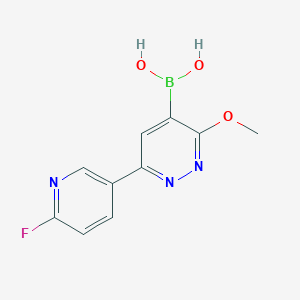
N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a urea derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an inhibitor of specific enzymes, making it a potential candidate for drug development . Additionally, its unique chemical properties make it valuable in industrial applications, such as in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide involves its interaction with specific molecular targets . It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved . The compound’s ability to form stable complexes with its targets is a key factor in its effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide include other dihydropyrimidine derivatives, such as 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide and 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids .
Uniqueness: What sets this compound apart from similar compounds is its specific functional groups and their arrangement, which confer unique biological activities and chemical reactivity . Its ability to selectively inhibit certain enzymes makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C6H8N4O2 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
N'-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H8N4O2/c1-3-8-2-4(5(7)10-12)6(11)9-3/h2,12H,1H3,(H2,7,10)(H,8,9,11) |
Clé InChI |
RWIIPOMDNOAYSO-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC=C(C(=O)N1)/C(=N/O)/N |
SMILES canonique |
CC1=NC=C(C(=O)N1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B12971991.png)


![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)









